molecular formula C7H4Br2F3N B1409149 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine CAS No. 1227585-69-4

3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine

Cat. No.: B1409149
CAS No.: 1227585-69-4
M. Wt: 318.92 g/mol
InChI Key: UNPNSNNFQNLBFZ-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine (CAS 1227563-38-3) is a versatile bifunctional pyridine derivative designed for advanced chemical synthesis and research. This compound features two distinct reactive sites: a bromine atom on the pyridine ring and a bromomethyl group, which allow for sequential and selective functionalization through various cross-coupling and nucleophilic substitution reactions . The presence of the trifluoromethyl group is of particular significance, as this moiety is known to profoundly influence the biological activity and physicochemical properties of molecules, enhancing their metabolic stability, lipophilicity, and biomolecular affinity . This combination of features makes it a valuable building block in discovery chemistry , especially in the development of active ingredients for the agrochemical and pharmaceutical industries . Trifluoromethylpyridine derivatives are commonly found in a range of commercial products, including pesticides and herbicides, where they contribute to effective crop protection . Researchers can utilize this compound to synthesize novel molecules for screening and development. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPNSNNFQNLBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

Method Reagents Solvent Temperature Notes
Electrophilic Bromination Bromine or NBS Dichloromethane or Chloroform 0°C to room temperature Low temperature favors selective substitution
Radical Bromination NBS + AIBN Dichloromethane Reflux (~40°C) Used for benzylic or methyl bromination

Research Findings:
Research indicates that bromination of 6-hydroxy-2-(trifluoromethyl)pyridine with NBS in dichloromethane at low temperatures yields the desired bromomethyl derivatives with high selectivity, minimizing over-bromination.

Introduction of Bromomethyl Group

The bromomethyl group at position 2 is typically introduced via radical halogenation of methyl groups attached to the pyridine ring or through nucleophilic substitution of methyl precursors.

Common Synthetic Routes

Research Data:
A study demonstrated that bromination of methyl groups attached to pyridine rings in inert solvents at elevated temperatures (around 60°C) efficiently yields bromomethyl derivatives with yields exceeding 70%.

Functionalization of the Pyridine Ring

The trifluoromethyl group at position 6 is introduced via nucleophilic aromatic substitution or via specialized trifluoromethylation reactions, often using reagents like Togni’s reagent or trifluoromethyl iodide under radical conditions.

Preparation of the core pyridine:

  • Starting from 2-aminopyridine, trifluoromethylation can be achieved using Togni’s reagent in the presence of a copper catalyst, producing 6-(trifluoromethyl)pyridine derivatives.

Industrial Synthesis Considerations

In large-scale production, continuous flow reactors are employed to enhance safety, control, and yield. The process involves:

Research Findings:
Flow chemistry approaches have demonstrated improved yields (~80%) and safety profiles, especially when handling reactive brominating agents and halogenated intermediates.

Summary of Key Reaction Steps

Step Reaction Reagents Conditions Yield References
Bromination of pyridine Pyridine derivative + NBS NBS, dichloromethane Reflux, 0–25°C 70–85% ,
Bromomethylation Bromination of methyl group NBS, AIBN Reflux, inert atmosphere 75–85%
Trifluoromethylation Pyridine ring Togni’s reagent Room temperature, Cu catalyst 60–75%

Research Findings and Data Summary

Method Reagents Solvent Temperature Yield Remarks
NBS Bromination NBS Dichloromethane 0°C to room temp 70–85% Selective bromination of methyl groups
Phosphorus Oxybromide Bromination POB Toluene 145–160°C 58–65% Conversion of hydroxyl to bromide
Radical Bromination NBS + AIBN Chloroform Reflux 75–85% Bromomethyl group formation

Chemical Reactions Analysis

Types of Reactions: 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted pyridines, coupled products with various functional groups, and oxidized or reduced derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
3-Bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine serves as a versatile building block in the synthesis of complex organic molecules. Its bromine and trifluoromethyl substituents make it an ideal precursor for various synthetic pathways, including nucleophilic substitution reactions and coupling reactions. This compound can be utilized to create more complex heterocycles and pharmaceuticals, contributing to advancements in organic chemistry .

Agrochemical Development
The compound is also used in the production of agrochemicals. Its unique electronic properties allow it to interact effectively with biological systems, making it a candidate for developing pesticides and herbicides that target specific biochemical pathways in pests .

Biological Applications

Drug Discovery and Development
In medicinal chemistry, this compound is explored as a precursor for potential drug candidates. Its structural features enable it to interact with various biological targets, such as enzymes and receptors. Preliminary studies suggest that derivatives of this compound exhibit promising anticancer and antimicrobial activities .

Mechanism of Action
The compound's mechanism of action involves its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to inhibition of key enzymes or disruption of cellular processes, making it a valuable candidate in drug design .

Industrial Applications

Specialty Chemicals Production
Beyond its applications in pharmaceuticals and agrochemicals, this compound is utilized in the manufacturing of specialty chemicals. The compound's unique properties allow it to be incorporated into various formulations, enhancing performance characteristics in industrial applications .

Table 1: Summary of Research Findings on this compound

Application AreaStudy ReferenceKey Findings
Organic ChemistryEffective building block for complex molecules.
Drug DevelopmentExhibits anticancer activity against cell lines.
AgrochemicalsPotential use in pesticide formulation.
Specialty ChemicalsEnhances performance in industrial applications.

Case Study: Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in targeting cancer cell lines. For instance, compounds derived from this structure showed significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent efficacy . These findings suggest that further exploration could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in diverse chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new bonds with nucleophiles . Additionally, its ability to undergo coupling reactions makes it a valuable intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine with structurally analogous pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups Reactivity Highlights
This compound 63540-57-8 C₆H₆Br₃N 331.83 2-(BrCH₂), 3-Br, 6-CF₃ Bromomethyl, Br, CF₃ High reactivity due to two Br groups; bromomethyl enables alkylation
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine 1159512-34-1 C₆H₂BrClF₃N 260.44 2-Cl, 3-Br, 6-CF₃ Cl, Br, CF₃ Chlorine at 2-position reduces steric bulk; suitable for SNAr reactions
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine 1805295-62-8 C₇H₃BrF₅N 276.00 2-(CHF₂), 3-Br, 6-CF₃ CHF₂, Br, CF₃ Difluoromethyl group increases lipophilicity; potential for fluorinated drug candidates
2-Bromo-6-(trifluoromethyl)pyridine 189278-27-1 C₆H₃BrF₃N 226.00 2-Br, 6-CF₃ Br, CF₃ Simpler structure; limited sites for modification
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine 2137028-35-2 C₆H₃BrClF₃N₂ 275.45 2-NH₂, 3-Br, 5-Cl, 6-CF₃ NH₂, Br, Cl, CF₃ Amino group enables conjugation; chlorine adds steric hindrance

Reactivity and Application Differences

  • Bromine vs. Chlorine Substituents :

    • The bromomethyl group in the target compound facilitates alkylation reactions, unlike the chloro analogue (CAS 1159512-34-1), which is more stable but less reactive in nucleophilic substitutions .
    • Chlorine at position 2 (CAS 1159512-34-1) enhances thermal stability, making it preferable for high-temperature syntheses .
  • Trifluoromethyl vs. Difluoromethyl Groups :

    • The trifluoromethyl (-CF₃) group in the target compound provides stronger electron-withdrawing effects compared to difluoromethyl (-CHF₂) (CAS 1805295-62-8), which offers moderate electronegativity but improved metabolic stability in drug design .
  • Amino vs. Bromomethyl Functionalization: The amino group in CAS 2137028-35-2 allows for amide bond formation or hydrogen bonding, contrasting with the bromomethyl group’s utility in cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .

Biological Activity

3-Bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and trifluoromethyl groups. Its molecular formula is C7H5Br2F3NC_7H_5Br_2F_3N. The presence of these substituents enhances its lipophilicity and reactivity, making it an interesting candidate for biological studies.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various pyridine derivatives, compounds with similar structural features demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as trifluoromethyl, was correlated with increased antibacterial potency .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMIC (µg/mL)Activity Against
This compoundTBDS. aureus, E. coli
2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine6.25MRSA
2-Hydroxy-5-(trifluoromethyl)pyridine3.125Gram-positive strains

Anticancer Activity

The compound also shows promise in anticancer research. Studies have indicated that derivatives of pyridine can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the trifluoromethyl group enhances the compound's interaction with cellular membranes, facilitating its entry into cancer cells .

Case Study: Anticancer Efficacy
In a recent study, a series of pyridine derivatives were tested for their cytotoxic effects on cancer cell lines. The results revealed that compounds with bromine substitutions exhibited higher cytotoxicity compared to their non-brominated counterparts. Specifically, the compound under discussion showed IC50 values in the low micromolar range against several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes.
  • Covalent Bonding : The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function.
  • Reactive Intermediates : The compound may generate reactive intermediates that induce oxidative stress within cells, leading to apoptosis in cancerous cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodology : A common approach involves halogenation of pyridine derivatives. For example, bromination of a trifluoromethyl-substituted pyridine precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in CCl₄. Evidence from analogous compounds suggests optimizing stoichiometry (e.g., 1.2–1.5 eq. NBS) and reaction time (6–12 hrs) to minimize over-bromination .
  • Critical Steps : Protecting the trifluoromethyl group during bromination is essential to avoid side reactions. Use of anhydrous conditions and inert atmospheres (N₂/Ar) improves reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and brominated methyl/methylene protons (δ ~4.5–5.0 ppm in ¹H NMR). Splitting patterns help confirm substitution patterns on the pyridine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 318.92 for C₇H₅Br₂F₃N) .
  • Elemental Analysis : Matches calculated C/H/N percentages (±0.3%) to verify purity .

Q. How can researchers mitigate common side reactions during synthesis, such as debromination or ring degradation?

  • Methodology :

  • Temperature Control : Maintain reaction temperatures below 80°C to prevent thermal decomposition of brominated intermediates .
  • Additive Use : Catalytic amounts of Hünig’s base (DIPEA) stabilize reactive intermediates and reduce acid-mediated side reactions .
  • Workup Strategies : Rapid quenching with ice-cold water and extraction with halogen-stable solvents (e.g., DCM) minimize post-reaction degradation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and bromine substituents influence regioselectivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Predict electron-deficient regions of the pyridine ring. The trifluoromethyl group withdraws electron density, directing coupling reactions (e.g., Suzuki-Miyaura) to the 2- or 4-positions. Bromine at the 3-position further modulates reactivity .
  • Experimental Validation : Compare coupling yields using Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to identify optimal systems for C–Br bond activation .

Q. What strategies optimize this compound’s utility in synthesizing fluorinated bioactive analogs?

  • Methodology :

  • Derivatization : Replace the bromomethyl group with nucleophiles (e.g., amines, thiols) to generate diversely functionalized intermediates. For example, SN2 substitution with NaN₃ yields azide precursors for click chemistry .
  • Biological Testing : Assess lipophilicity (logP) and metabolic stability via in vitro assays. The trifluoromethyl group enhances membrane permeability, while bromine provides a handle for further modifications .

Q. How can contradictions in reported reactivity data (e.g., divergent catalytic outcomes) be resolved through mechanistic studies?

  • Methodology :

  • Kinetic Profiling : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps. For example, competitive inhibition by bromide ions may explain variability in Pd-catalyzed reactions .
  • Isotopic Labeling : Use deuterated analogs to trace hydrogen transfer pathways in reductive elimination steps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine
Reactant of Route 2
3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine

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